molecular formula C10H9BrN2O3 B15361695 Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Cat. No.: B15361695
M. Wt: 285.09 g/mol
InChI Key: LXHSSHCKPUMOHU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a bromine atom at position 4, a methyl group at position 6, a carbonyl group at position 7, and a methyl ester at position 2. Its bromine substituent enhances reactivity in cross-coupling reactions, while the methyl ester group influences solubility and metabolic stability.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-13-4-6(11)5-3-7(10(15)16-2)12-8(5)9(13)14/h3-4,12H,1-2H3

InChI Key

LXHSSHCKPUMOHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with halogenated compounds under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the pyrrolopyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrrolopyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromate esters and other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: A wide range of substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They have been studied for their ability to inhibit various enzymes and receptors involved in disease processes.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with three related derivatives (Table 1), focusing on substituent effects, molecular properties, and synthetic yields.

Table 1: Comparative Analysis of Pyrrolo[2,3-c]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features
Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate Br (4), CH₃ (6), CO (7), COOCH₃ (2) C₁₁H₉BrN₂O₃ 313.11 N/A Bromine enhances cross-coupling potential
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate H (5), COOCH₂CH₃ (2) C₁₀H₁₀N₂O₂ 206.20 60 Base structure; limited reactivity
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (5), COOCH₂CH₃ (2) C₁₀H₉ClN₂O₂ 240.65 60 Chlorine offers moderate electrophilicity
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OCH₃ (5), COOCH₂CH₃ (2) C₁₁H₁₂N₂O₃ 232.22 85 Methoxy improves solubility
Ethyl 6-methyl-7-oxo-4-(dioxaborolanyl)-1-tosyl-pyrrolo[2,3-c]pyridine-2-carboxylate B(dioxaborolanyl) (4), Ts (1), COOCH₂CH₃ (2) C₂₄H₂₉BN₂O₇S 500.18 N/A Boronate enables Suzuki coupling; tosyl enhances stability

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